![molecular formula C20H36N6O2 B4895668 N'~1~,N'~4~-bis(1-propyl-4-piperidinylidene)succinohydrazide](/img/structure/B4895668.png)
N'~1~,N'~4~-bis(1-propyl-4-piperidinylidene)succinohydrazide
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Overview
Description
N'~1~,N'~4~-bis(1-propyl-4-piperidinylidene)succinohydrazide, commonly known as BPPS, is a chemical compound that has been studied extensively for its potential therapeutic applications. BPPS belongs to the class of bis-piperidine derivatives and has been shown to exhibit a wide range of biological activities, including anticonvulsant, antinociceptive, and antipsychotic effects. In
Scientific Research Applications
BPPS has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant activity in animal models of epilepsy, as well as antinociceptive and antipsychotic effects. BPPS has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Mechanism of Action
The exact mechanism of action of BPPS is not fully understood. However, it is believed that BPPS exerts its biological effects by modulating the activity of various neurotransmitter systems in the brain, including the GABAergic, dopaminergic, and serotonergic systems. BPPS has also been shown to inhibit the activity of voltage-gated sodium channels, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
BPPS has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA, a neurotransmitter that plays a key role in the regulation of neuronal excitability and inhibition. BPPS has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the survival and growth of neurons.
Advantages and Limitations for Lab Experiments
One of the major advantages of BPPS is its relatively simple synthesis method, which makes it easy to produce in large quantities. BPPS is also highly stable and can be stored for long periods of time without significant degradation. However, one of the limitations of BPPS is its relatively low potency, which may limit its use in certain applications.
Future Directions
There are several potential future directions for the study of BPPS. One area of interest is the development of more potent derivatives of BPPS that may exhibit improved therapeutic efficacy. Another area of interest is the investigation of the potential use of BPPS in the treatment of other neurological disorders, such as depression and anxiety. Additionally, the development of new delivery methods for BPPS, such as nanoparticle-based formulations, may improve its bioavailability and therapeutic efficacy.
Synthesis Methods
BPPS can be synthesized using a simple method that involves the reaction of succinic acid hydrazide with 1-propyl-4-piperidone in the presence of a catalyst. The resulting product is then purified and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
properties
IUPAC Name |
N,N'-bis[(1-propylpiperidin-4-ylidene)amino]butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N6O2/c1-3-11-25-13-7-17(8-14-25)21-23-19(27)5-6-20(28)24-22-18-9-15-26(12-4-2)16-10-18/h3-16H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLWQHPMKCWSEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=NNC(=O)CCC(=O)NN=C2CCN(CC2)CCC)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'~1~,N'~4~-bis(1-propylpiperidin-4-ylidene)butanedihydrazide |
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